![molecular formula C9H15NO2 B13460120 5-Ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13460120.png)
5-Ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure.
Métodos De Preparación
The synthesis of 5-Ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied extensively for its mechanism, scope, and scalability . Another approach involves the use of mild, photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . Industrial production methods may involve large-scale synthesis using these established routes, ensuring the compound’s availability for research and application.
Análisis De Reacciones Químicas
5-Ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used
Aplicaciones Científicas De Investigación
5-Ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and developing bioisosteres.
Industry: Its unique structure and reactivity make it useful in developing new materials and catalysts.
Mecanismo De Acción
The mechanism by which 5-Ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
5-Ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can be compared with other similar compounds, such as:
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid: This compound lacks the ethyl group, which may affect its reactivity and binding properties.
Bicyclo[3.1.1]heptane derivatives: These compounds share the bicyclic structure but may have different substituents, influencing their chemical and biological properties
Propiedades
Fórmula molecular |
C9H15NO2 |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
5-ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c1-2-8-3-9(4-8,7(11)12)6-10-5-8/h10H,2-6H2,1H3,(H,11,12) |
Clave InChI |
TWVHTMPKEXTADL-UHFFFAOYSA-N |
SMILES canónico |
CCC12CC(C1)(CNC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride](/img/structure/B13460042.png)
![3-{[Methyl(prop-2-yn-1-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B13460043.png)
![Tert-butyl 4-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate](/img/structure/B13460054.png)

![2,2-Difluoro-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B13460059.png)
![(1R,5R)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13460074.png)
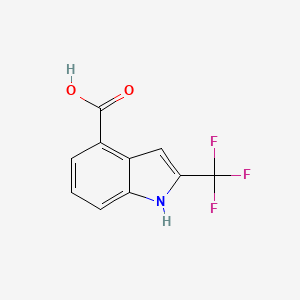
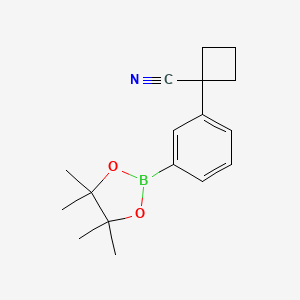
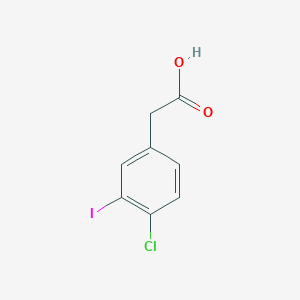
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-4-carboxylic acid](/img/structure/B13460088.png)
![(2-ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B13460093.png)
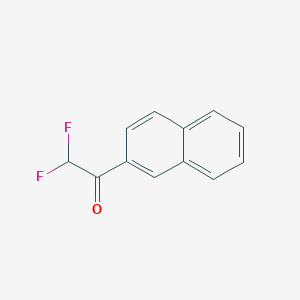
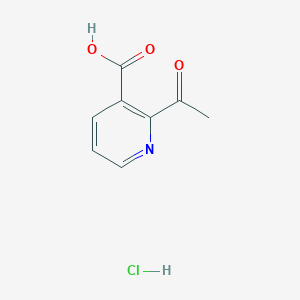
![tert-butyl N-{2-formyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-yl}carbamate](/img/structure/B13460108.png)
